2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted at position 6 with a trifluoromethyl group and at position 2 with a methoxy-linked pyrrolidine moiety. The pyrrolidine ring is further functionalized at the 1-position by a 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl group. The methoxy groups may improve solubility compared to purely hydrophobic substituents, though the trifluoromethyl group counterbalances this effect .
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3/c1-23-9-12(15(22-23)26-2)16(25)24-7-6-11(8-24)10-27-14-5-3-4-13(21-14)17(18,19)20/h3-5,9,11H,6-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROODYGLWJOGCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- PF-06747775 (PF-06747775) : Contains a pyrrolidine ring and a 3-methoxy-1-methylpyrazole group linked to a purine core. This compound is a covalent EGFR inhibitor with selectivity for mutant EGFR (e.g., T790M/L858R) over wild-type EGFR .
- 7-Methoxy-8-methyl-2-[3-(trifluoromethyl)pyrazol-1-yl]-1H-quinolin-4-one: Shares a trifluoromethylpyrazole substituent but employs a quinoline core instead of pyridine. The quinoline system may alter binding affinity and solubility profiles .
- 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine : Features a triazolopyridazine core with pyrrolidine and trifluoromethyl groups. The triazolopyridazine scaffold could influence kinase selectivity compared to pyridine-based compounds .
Functional Analogues
- PF-06459988 : A pyrrolopyrimidine-based irreversible EGFR inhibitor targeting T790M mutants. Unlike the target compound, it lacks a pyrazole moiety but shares the pyrrolidine scaffold, highlighting the role of nitrogen-containing heterocycles in kinase inhibition .
- Erlotinib: A first-generation EGFR inhibitor with a quinazoline core.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
